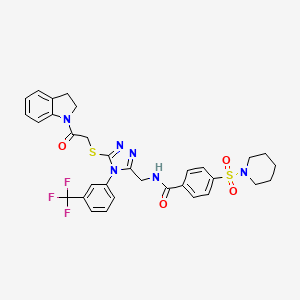![molecular formula C22H22FN5O3S B2672659 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-60-5](/img/structure/B2672659.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazol ring, in particular, is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Antimicrobial Activities
- Compounds structurally similar to the one have been synthesized and evaluated for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).
Antagonist Activity for Receptors
- Watanabe et al. (1992) reported the synthesis of 1,2,4-triazole and 1,3,5-triazine derivatives with notable 5-HT2 antagonist activity, suggesting their potential use in neuroscience and pharmacology (Watanabe et al., 1992).
Antioxidant and Anticancer Activity
- A study by Tumosienė et al. (2020) on similar compounds highlighted their antioxidant and anticancer activities. Certain derivatives were found more cytotoxic against specific cancer cell lines, indicating potential applications in cancer treatment (Tumosienė et al., 2020).
Synthesis of Complex Compounds
- Abdelhamid et al. (2012) discussed the synthesis of complex compounds like naphtho[2,1-b]furan-2-yl derivatives, highlighting the synthetic potential of these structures in creating novel chemical entities (Abdelhamid et al., 2012).
Applications in Antipsychotic Agents
- Compounds similar to the one have been synthesized and evaluated as potential antipsychotic agents, as indicated in the study by Raviña et al. (2000). This research demonstrated how specific structural modifications can influence the pharmacological profile of these compounds (Raviña et al., 2000).
Synthesis and Structure-Activity Relationship Studies
- Gong et al. (2017) focused on the synthesis and structure-activity relationship of triazole derivatives, providing insights into the optimization of these compounds for specific biological activities (Gong et al., 2017).
Dye-Sensitized Solar Cells
- Kim et al. (2011) explored the use of phenothiazine derivatives with furan linkers in dye-sensitized solar cells, demonstrating the application of these compounds in renewable energy technology (Kim et al., 2011).
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse pharmacological activities of similar compounds , this compound could be a promising candidate for drug design and development. Further studies could also explore its physical and chemical properties, reactivity, and safety profile.
Propriétés
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGOWKIJWRRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)
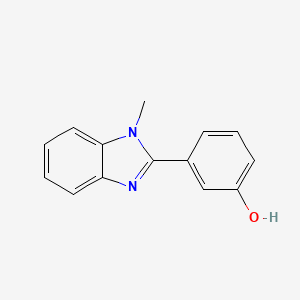
![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)
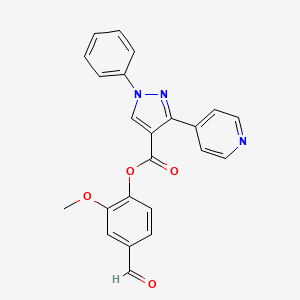
![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2672593.png)
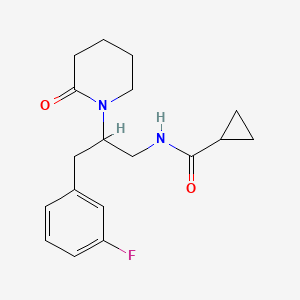
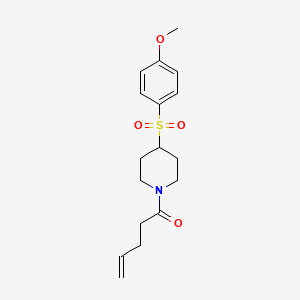

![Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B2672597.png)
